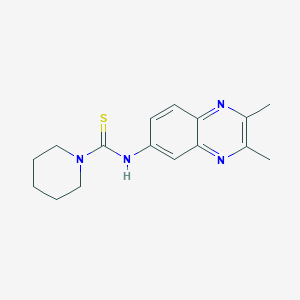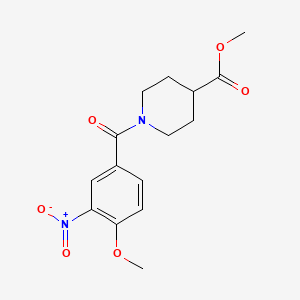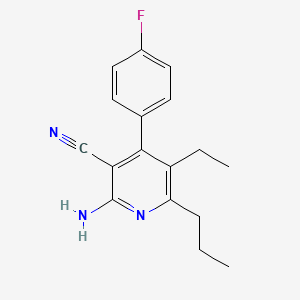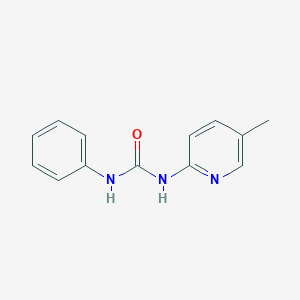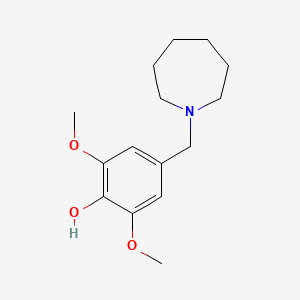
4-(1-azepanylmethyl)-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-azepanylmethyl)-2,6-dimethoxyphenol, also known as AZP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic properties. AZP belongs to the family of phenols and is structurally similar to other compounds that have been studied for their medicinal properties.
作用机制
The exact mechanism of action of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is still not fully understood. However, it is believed that the compound acts as a modulator of certain receptors in the brain such as the serotonin and dopamine receptors. This modulation may lead to changes in neurotransmitter levels and ultimately affect brain function.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 4-(1-azepanylmethyl)-2,6-dimethoxyphenol has also been shown to have anti-tumor properties in some cancer cell lines.
实验室实验的优点和局限性
One of the advantages of using 4-(1-azepanylmethyl)-2,6-dimethoxyphenol in lab experiments is its ability to modulate specific receptors in the brain. This makes it a useful tool in studying the role of these receptors in various neurological disorders. However, the synthesis of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is complex and requires expertise in organic chemistry. Additionally, the compound has not yet been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on 4-(1-azepanylmethyl)-2,6-dimethoxyphenol. One direction is to further investigate the compound's potential therapeutic properties in various neurological disorders. Another direction is to study the compound's pharmacokinetics and toxicity in humans. Additionally, researchers may explore the use of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol in combination with other compounds for enhanced therapeutic effects. Finally, further research may be conducted to optimize the synthesis method of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol for increased yield and purity.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic properties in various neurological disorders. The compound's ability to modulate specific receptors in the brain makes it a useful tool in studying the role of these receptors in disease. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
4-(1-azepanylmethyl)-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with azepane and formaldehyde in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The synthesis of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is complex and requires expertise in organic chemistry.
科学研究应用
4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been studied for its potential therapeutic properties in various scientific fields such as pharmacology, medicinal chemistry, and neuroscience. The compound has shown promising results in preclinical studies for its ability to modulate the activity of certain receptors in the brain. 4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
4-(azepan-1-ylmethyl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-18-13-9-12(10-14(19-2)15(13)17)11-16-7-5-3-4-6-8-16/h9-10,17H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYIDXLGESKJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)
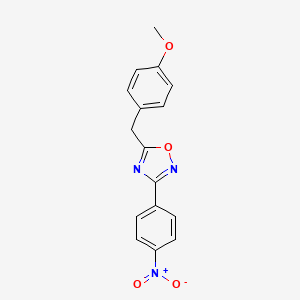
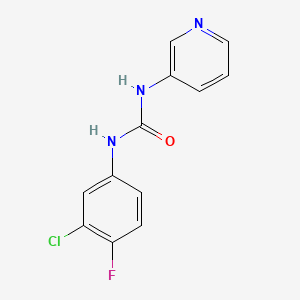
![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)
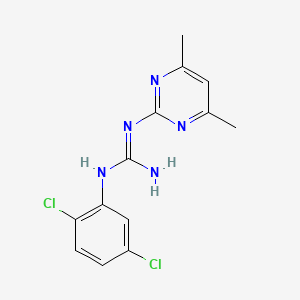
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)
